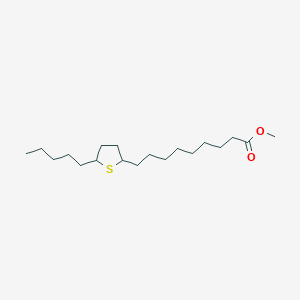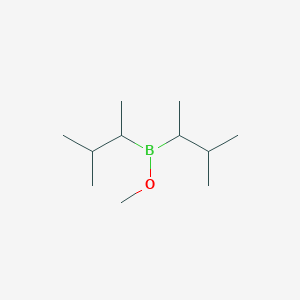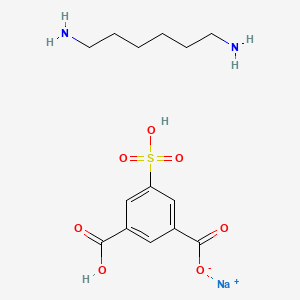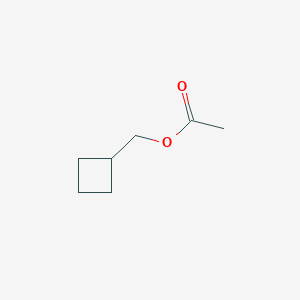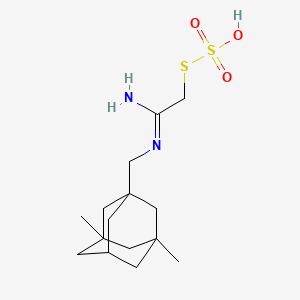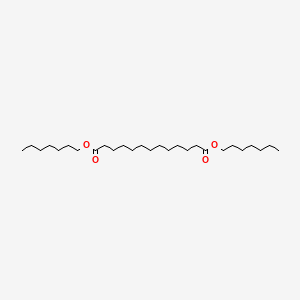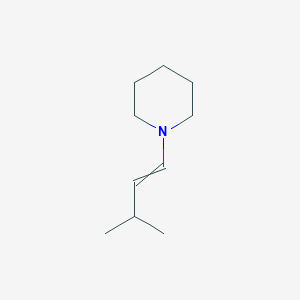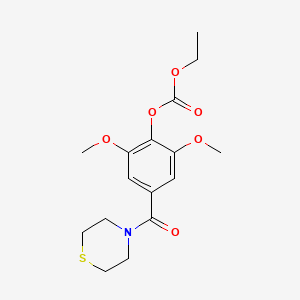
Carbonic acid, 2,6-dimethoxy-4-(4-thiomorpholinylcarbonyl)phenyl ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, 2,6-dimethoxy-4-(4-thiomorpholinylcarbonyl)phenyl ethyl ester is a complex organic compound with the molecular formula C16H21NO6S . This compound is characterized by the presence of a carbonate ester group, which is an ester of carbonic acid. The structure includes a phenyl ring substituted with two methoxy groups and a thiomorpholinylcarbonyl group, making it a unique and versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 2,6-dimethoxy-4-(4-thiomorpholinylcarbonyl)phenyl ethyl ester typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. The key steps include:
Formation of the Phenyl Ring: The phenyl ring is first substituted with methoxy groups at the 2 and 6 positions.
Introduction of the Thiomorpholinylcarbonyl Group: This step involves the reaction of the substituted phenyl ring with thiomorpholine and a carbonylating agent.
Esterification: The final step is the esterification of the carbonic acid with the substituted phenyl ring to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid, 2,6-dimethoxy-4-(4-thiomorpholinylcarbonyl)phenyl ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The methoxy groups and thiomorpholinylcarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and diols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Carbonic acid, 2,6-dimethoxy-4-(4-thiomorpholinylcarbonyl)phenyl ethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbonic acid, 2,6-dimethoxy-4-(4-thiomorpholinylcarbonyl)phenyl ethyl ester involves its interaction with specific molecular targets. The thiomorpholinylcarbonyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl carbonate: A simpler carbonate ester used as a solvent and methylating agent.
Ethylene carbonate: A cyclic carbonate ester used in lithium-ion batteries and as a solvent.
Propylene carbonate: Another cyclic carbonate ester with applications in batteries and as a solvent.
Uniqueness
Carbonic acid, 2,6-dimethoxy-4-(4-thiomorpholinylcarbonyl)phenyl ethyl ester is unique due to its complex structure, which includes both methoxy and thiomorpholinylcarbonyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
50916-09-1 |
|---|---|
Molekularformel |
C16H21NO6S |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
[2,6-dimethoxy-4-(thiomorpholine-4-carbonyl)phenyl] ethyl carbonate |
InChI |
InChI=1S/C16H21NO6S/c1-4-22-16(19)23-14-12(20-2)9-11(10-13(14)21-3)15(18)17-5-7-24-8-6-17/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
DCESASHHEPMRJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OC1=C(C=C(C=C1OC)C(=O)N2CCSCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


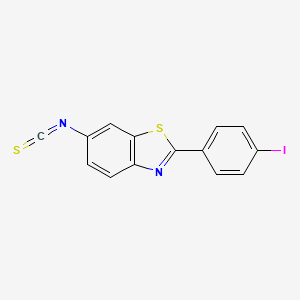
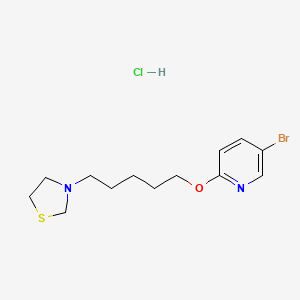
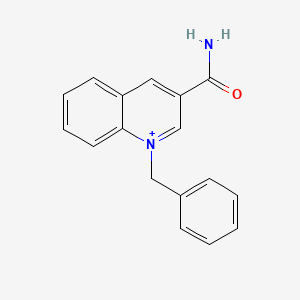
![6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14655905.png)
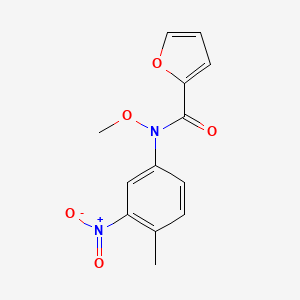
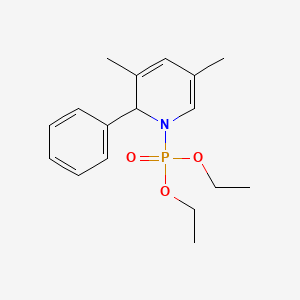
![N-cyclohexyl-1-[1-(2-hydroxyethyl)-5-nitroimidazol-2-yl]methanimine oxide](/img/structure/B14655931.png)
